4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzoate
Description
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Properties
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-17-3-10-20(11-4-17)23(25)16-9-19-7-14-22(15-8-19)27-24(26)21-12-5-18(2)6-13-21/h3-16H,1-2H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDFADZOLFTDDP-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzoate, also known as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The compound belongs to the class of chalcones characterized by the presence of a chalcone moiety. The structure can be represented as follows:
Chemical Formula : C21H22O3
Molecular Weight : 322.40 g/mol
The compound features a conjugated system that is crucial for its biological activity. The presence of the 4-methylphenyl and 4-methylbenzoate groups enhances its lipophilicity, potentially improving its interaction with biological membranes.
Synthesis
The synthesis of chalcone derivatives typically involves the Claisen-Schmidt condensation reaction. For this compound, an equimolar mixture of 4-methylacetophenone and 4-cyanobenzaldehyde was reacted in ethanol with sodium hydroxide as a catalyst. The crude product was purified through recrystallization techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chalcone derivatives. In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HT-29 (Colon) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.0 | Disruption of microtubule dynamics |
The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for preventing tumor growth.
Anti-inflammatory Activity
Chalcones have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vivo studies using animal models have shown that this compound reduces inflammation markers significantly.
Table 2: Anti-inflammatory Effects in Animal Models
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| Compound Administered | 45 |
This reduction suggests that the compound may modulate inflammatory pathways effectively.
Antimicrobial Activity
The antimicrobial efficacy of chalcone derivatives has also been explored. Preliminary tests indicate that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Table 3: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer, where it significantly inhibited tumor growth compared to control groups. Histological analysis revealed reduced mitotic figures and increased apoptosis in treated tumors.
Q & A
Q. Q1. What are the key synthetic pathways for preparing 4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzoate?
The synthesis typically involves a multi-step approach:
Formation of the α,β-unsaturated ketone : A Claisen-Schmidt condensation between a 4-methylacetophenone derivative and an aromatic aldehyde under basic conditions (e.g., NaOH/ethanol) generates the (1E)-propen-1-en-1-yl backbone. This step requires precise pH control to favor the E-isomer .
Esterification : The phenolic hydroxyl group of the intermediate is reacted with 4-methylbenzoyl chloride in the presence of a catalyst (e.g., DMAP) to form the benzoate ester. Anhydrous conditions are critical to avoid hydrolysis .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) ensures stereochemical purity .
Q. Q2. Which spectroscopic techniques are essential for characterizing this compound?
Core methods include:
- NMR Spectroscopy : H and C NMR confirm the E-configuration of the propenyl group (δ 7.2–7.8 ppm for vinyl protons) and ester linkage (δ 170–175 ppm for carbonyl carbons) .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of ketone and ester) and ~1600 cm (C=C stretch) validate functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns confirm molecular weight and structural integrity .
Advanced Research Questions
Q. Q3. How can stereochemical purity be optimized during synthesis, and what analytical methods resolve contradictions in isomer identification?
- Optimization Strategies :
- Use of chiral auxiliaries or asymmetric catalysis (e.g., proline derivatives) during the condensation step .
- Temperature control (<40°C) to minimize thermal isomerization of the E/Z intermediates .
- Contradiction Resolution :
- X-ray Crystallography : Definitively assigns stereochemistry by analyzing crystal packing and bond angles .
- HPLC with Chiral Columns : Separates isomers using cellulose-based stationary phases and hexane/isopropanol mobile phases .
Q. Q4. How should researchers design bioactivity assays to evaluate this compound’s potential enzyme inhibition?
- Experimental Design :
- Target Selection : Prioritize enzymes with structural homology to those inhibited by analogous chalcone derivatives (e.g., cyclooxygenase-2, tyrosine kinases) .
- Assay Conditions :
- Use fluorescence-based assays (e.g., NADH-coupled systems) for real-time monitoring of inhibition kinetics.
- Include positive controls (e.g., quercetin for kinase inhibition) and validate results via dose-response curves (IC calculation) .
3. Data Interpretation : Cross-reference inhibition data with molecular docking simulations to correlate activity with the compound’s planarity and electron-withdrawing groups .
Q. Q5. What experimental precautions are required to mitigate sample degradation during long-term stability studies?
- Protocol Adjustments :
- Store samples in amber vials at -20°C under nitrogen to prevent photodegradation and oxidation .
- Use HPLC-PDA to monitor degradation products (e.g., hydrolyzed benzoic acid derivatives) and quantify stability over time .
- Matrix Stabilization : For biological assays, add antioxidants (e.g., ascorbic acid) to cell culture media to reduce reactive oxygen species (ROS)-mediated degradation .
Methodological Challenges
Q. Q6. How can researchers address discrepancies between computational predictions and experimental bioactivity data?
- Root-Cause Analysis :
- Solubility Issues : Test the compound’s solubility in assay buffers using nephelometry; employ co-solvents (e.g., DMSO ≤0.1%) if precipitation occurs .
- Metabolic Instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid metabolism pathways .
- Computational Refinement : Re-optimize docking parameters (e.g., protonation states, solvation models) using crystallographic data from analogous compounds .
Q. Q7. What strategies improve reproducibility in multi-step syntheses of this compound?
- Critical Controls :
- Batch Documentation : Record detailed logs of solvent batches, humidity, and catalyst activity to identify variability sources .
Training and Skill Development
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
